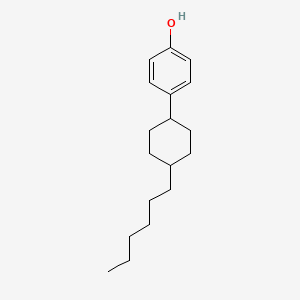
Cobalt;7,7-dimethyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt neodecanoate is a cobalt-based metal carboxylate compound with the chemical formula Co(C_10H_19O_2)_2. It is commonly used as a catalyst in various industrial processes, particularly in the curing of unsaturated polyester resins and as a siccative in alkyd paints and coatings. The compound is known for its ability to accelerate the drying process of paints and inks by promoting oxidative polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt neodecanoate can be synthesized through an acid-base neutralization reaction. One common method involves mixing neodecanoic acid, propionic acid, stearic acid, valeric acid, dimethylbenzene, and cobaltous hydroxide. The mixture undergoes an acid-base neutralization reaction, resulting in the formation of cobalt neodecanoate . Another method involves reacting cobalt hydroxide with a mixture of propionic acid and neodecanoic acid at a temperature of 150°C to 190°C for at least 2 hours. This process produces a mixed salt of propionic acid cobalt and neodecanoic acid cobalt .
Industrial Production Methods
In industrial settings, cobalt neodecanoate is often produced by reacting cobalt carbonate with neodecanoic acid and neopentanoic acid in a sealed reactor at controlled temperatures. The reaction is carried out in multiple steps, including the addition of abietic acid and activated calcium carbonate to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt neodecanoate undergoes various chemical reactions, including oxidation, polymerization, and catalytic reactions. It acts as an accelerator for the curing of unsaturated polyester resins and as a catalyst precursor for the polymerization of butadiene into polybutadiene rubber .
Common Reagents and Conditions
Common reagents used in reactions involving cobalt neodecanoate include alkylhydroperoxides, which initiate radical curing reactions via peroxidation. The reactions typically occur under mild conditions, with the presence of minute amounts of alkylhydroperoxide yielding alkoxy radicals and hydroxyl radicals .
Major Products Formed
The major products formed from reactions involving cobalt neodecanoate include cured polyester resins, polybutadiene rubber, and various oxidized organic compounds. These products are essential in the production of paints, coatings, and rubber materials .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of cobalt neodecanoate involves its role as a catalyst in radical curing reactions. The compound facilitates the formation of alkoxy radicals and hydroxyl radicals through peroxidation reactions involving alkylhydroperoxides. These radicals initiate the polymerization of unsaturated resins, leading to the curing and hardening of the material . The molecular targets and pathways involved include the unsaturated fatty acids in alkyd resins and the reactive sites in polymer chains.
Vergleich Mit ähnlichen Verbindungen
Cobalt neodecanoate is often compared with other cobalt-based siccatives, such as cobalt naphthenate and cobalt 2-ethylhexanoate. While all these compounds serve similar functions in promoting the drying and curing of paints and coatings, cobalt neodecanoate is unique in its specific chemical structure and reactivity . Other similar compounds include manganese and iron-based siccatives, which are being developed as alternatives to cobalt-based compounds due to concerns about the potential carcinogenicity of cobalt .
List of Similar Compounds
- Cobalt naphthenate
- Cobalt 2-ethylhexanoate
- Manganese neodecanoate
- Iron neodecanoate
- Cobalt sulfate
- Cobalt dichloride
- Cobalt dinitrate
- Cobalt carbonate
- Cobalt di(acetate)
Eigenschaften
Molekularformel |
C20H40CoO4 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
cobalt;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12); |
InChI-Schlüssel |
ODJCDUPUPDEPBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
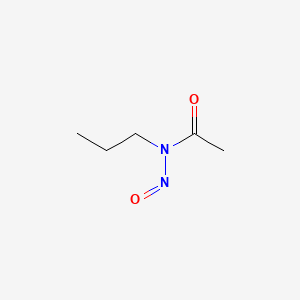
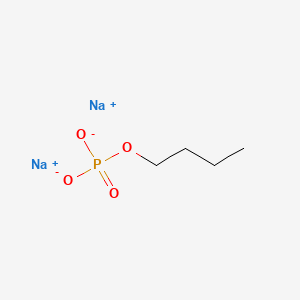
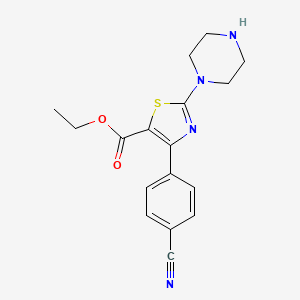
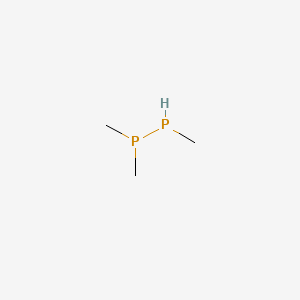
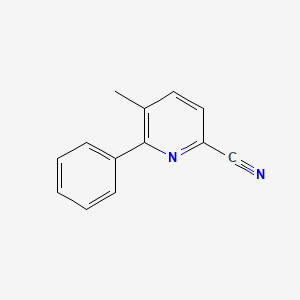
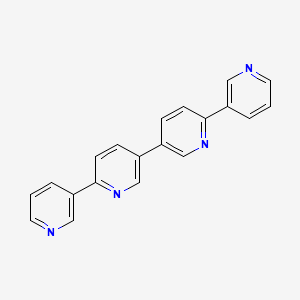
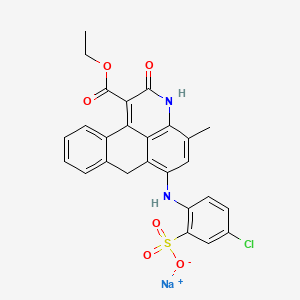
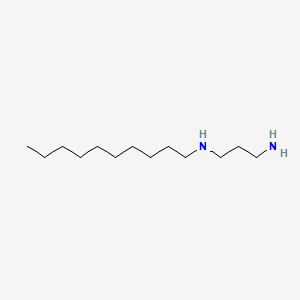

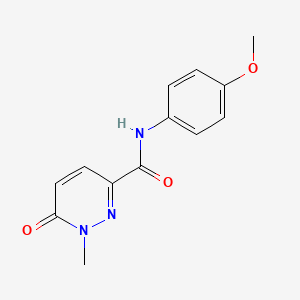
![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
